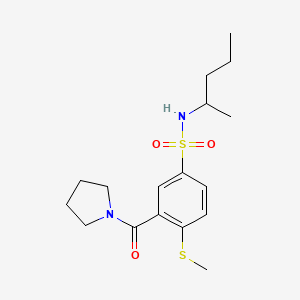
N-(1-methylbutyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
描述
N-(1-methylbutyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PSC 833 and belongs to a class of compounds known as modulators of drug resistance.
作用机制
PSC 833 acts as a modulator of drug resistance by inhibiting the activity of P-glycoprotein, a protein that is responsible for pumping drugs out of cells. By inhibiting P-glycoprotein activity, PSC 833 increases the intracellular concentration of chemotherapeutic drugs, leading to increased cytotoxicity in cancer cells.
Biochemical and physiological effects:
PSC 833 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the intracellular concentration of chemotherapeutic drugs, inhibit the efflux of amyloid-beta peptides from the brain, and inhibit the activity of P-glycoprotein. PSC 833 has also been shown to have a low toxicity profile in animal studies.
实验室实验的优点和局限性
One of the main advantages of using PSC 833 in lab experiments is its ability to increase the sensitivity of cancer cells to chemotherapy. This can be useful in testing the efficacy of new chemotherapeutic drugs. However, one limitation of using PSC 833 is its potential to interact with other drugs, which can complicate experimental design.
未来方向
There are a number of future directions for research on PSC 833. One area of interest is the development of new analogs of PSC 833 that may have improved pharmacological properties. Another area of interest is the investigation of the use of PSC 833 in combination with other chemotherapeutic drugs to improve treatment outcomes. Additionally, further research is needed to understand the mechanisms underlying the inhibition of amyloid-beta efflux from the brain by PSC 833, which may have implications for the treatment of Alzheimer's disease.
科学研究应用
PSC 833 has been extensively studied for its ability to modulate drug resistance in cancer cells. It has been shown to inhibit the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their sensitivity to chemotherapy. PSC 833 has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease, where it has been shown to inhibit the efflux of amyloid-beta peptides from the brain.
属性
IUPAC Name |
4-methylsulfanyl-N-pentan-2-yl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-4-7-13(2)18-24(21,22)14-8-9-16(23-3)15(12-14)17(20)19-10-5-6-11-19/h8-9,12-13,18H,4-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUQDRRXXQSDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC(=C(C=C1)SC)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



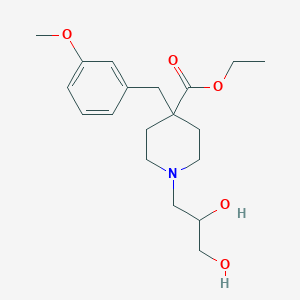
![(4-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4691572.png)
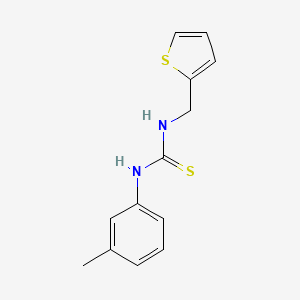
![1-(3-chloro-4-methylphenyl)-4-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4691585.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4691593.png)
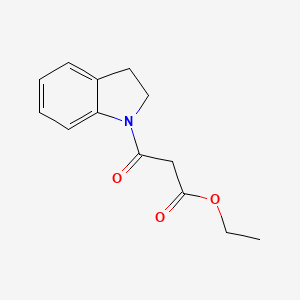
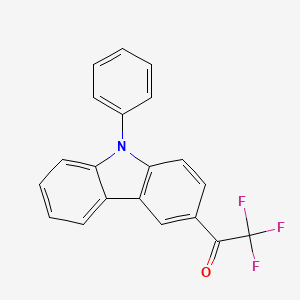
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitropyridine](/img/structure/B4691602.png)
![4-phenyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4691615.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4691627.png)
![methyl 5-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4691630.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4691635.png)
![5-(4-fluorophenyl)-4-[4-(1-naphthylmethyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B4691649.png)
![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4691664.png)